![molecular formula C27H21N5O4 B2838887 N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207052-36-5](/img/no-structure.png)

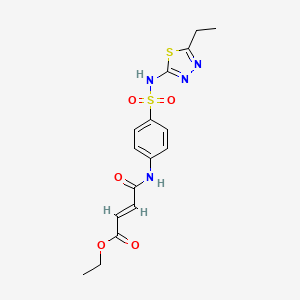

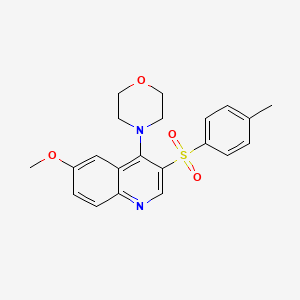

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C27H21N5O4 and its molecular weight is 479.496. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactivity

The synthesis of novel pyrazolopyrimidines derivatives demonstrates a keen interest in developing compounds with potential biological activities. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were reported, highlighting a single-step synthesis method via condensation and further modifications to explore their biological activities (Rahmouni et al., 2016). Another study focused on the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones, showcasing a method involving reduction and condensation steps (Ochi & Miyasaka, 1983).

Potential Biological Activities

The search for compounds with significant biological activities is a major driver of research in this area. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated as potential antimicrobial and anticancer agents, with some compounds exhibiting higher activity than reference drugs (Hafez et al., 2016). Another study synthesized N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation, demonstrating the application of such compounds in diagnostic imaging (Wang et al., 2018).

Antiprotozoal and Antimicrobial Applications

Exploring antiprotozoal and antimicrobial applications, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were investigated as antiprotozoal agents, with some showing strong DNA affinities and excellent in vivo activity in the trypanosomal STIB900 mouse model (Ismail et al., 2004).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole, which is synthesized from 4-ethyl-6-oxo-1H-pyrimidine-2-carboxylic acid and furan-2-carbaldehyde. The second intermediate is 9H-xanthene-9-carboxylic acid, which is synthesized from salicylic acid and phthalic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-ethyl-6-oxo-1H-pyrimidine-2-carboxylic acid", "furan-2-carbaldehyde", "salicylic acid", "phthalic anhydride", "coupling reagents (e.g. EDC, HOBt, DIPEA)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of 2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole:", "- React 4-ethyl-6-oxo-1H-pyrimidine-2-carboxylic acid with furan-2-carbaldehyde in the presence of a base catalyst (e.g. K2CO3) and a dehydrating agent (e.g. SOCl2) to form the corresponding pyrazole intermediate.", "- Purify the intermediate by column chromatography using a suitable solvent system (e.g. DCM/MeOH).", "Synthesis of 9H-xanthene-9-carboxylic acid:", "- React salicylic acid with phthalic anhydride in the presence of a Lewis acid catalyst (e.g. AlCl3) to form the corresponding xanthene intermediate.", "- Purify the intermediate by recrystallization from a suitable solvent (e.g. ethanol).", "Coupling of the two intermediates:", "- Dissolve the two intermediates in a suitable solvent (e.g. DMF) and add coupling reagents (e.g. EDC, HOBt, DIPEA) to activate the carboxylic acid and amine groups.", "- Allow the reaction to proceed at room temperature for several hours.", "- Purify the final product by column chromatography using a suitable solvent system (e.g. DCM/MeOH)." ] } | |

| 1207052-36-5 | |

Molekularformel |

C27H21N5O4 |

Molekulargewicht |

479.496 |

IUPAC-Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C27H21N5O4/c1-2-16-14-24(33)30-27(28-16)32-23(15-19(31-32)22-12-7-13-35-22)29-26(34)25-17-8-3-5-10-20(17)36-21-11-6-4-9-18(21)25/h3-15,25H,2H2,1H3,(H,29,34)(H,28,30,33) |

InChI-Schlüssel |

ZQSIKOUEZLORAP-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)

![5,6-dichloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2838807.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2838808.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)

![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)

![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)